N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride
Description
N-(2-Amino-4-chlorophenyl)-N,N-diethylamine hydrochloride is a substituted aromatic amine hydrochloride salt. Its structure features a benzene ring with an amino group (-NH₂) at position 2, a chlorine atom at position 4, and a diethylamine moiety (-N(CH₂CH₃)₂) attached to the aromatic ring, forming a tertiary amine hydrochloride. This compound is structurally related to intermediates used in pharmaceutical and polymer synthesis.
Key properties inferred from similar compounds (e.g., 4-Amino-N,N-diethyl-m-toluidine hydrochloride) include:
Properties
IUPAC Name |
4-chloro-1-N,1-N-diethylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.ClH/c1-3-13(4-2)10-6-5-8(11)7-9(10)12;/h5-7H,3-4,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKEOJZYYRKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride typically involves the reaction of 2-amino-4-chlorobenzonitrile with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation, filtration, and drying to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Vinylbenzyl)-N,N-diethylamine Hydrochloride
- Structure : Features a vinylbenzyl group instead of a chlorophenyl ring.
- Applications: Acts as a surfactant in polymer nanoparticle synthesis, imparting surface antibacterial properties ().
- Key Differences: The absence of a chlorine atom and amino group reduces its aromatic reactivity compared to the target compound.
4-Dimethylamino-N-benzylcathinone Hydrochloride
- Structure: Contains a cathinone backbone with dimethylamino and benzyl groups.
- Properties : Molecular weight 355.3 g/mol, λmax 350 nm (UV/Vis) ().
- Comparison: The dimethylamino group and benzyl substitution render it bioactive (likely as a stimulant), whereas the target compound’s chlorophenyl group may confer distinct pharmacological or chemical reactivity .
N,N-Diethylamine Derivatives in Pesticides
Reactivity in Catalytic Hydrogenation
- N,N-Diethylamine Hydrochloride in MDA Analog Synthesis : Attempts to synthesize N,N-diethyl MDA analogs using N,N-diethylamine HCl failed, whereas N,N-dimethylamine HCl succeeded (). This suggests steric hindrance from ethyl groups may limit reactivity in certain catalytic processes, a critical consideration for designing derivatives of the target compound .
Physical and Chemical Property Analysis
Research Findings and Challenges
- Synthetic Challenges : Steric hindrance from diethyl groups can impede reactions, as seen in failed MDA analog synthesis ().
- Antimicrobial Potential: Surfactants like N-(4-vinylbenzyl)-N,N-diethylamine HCl exhibit antibacterial properties (), suggesting the target compound’s chlorophenyl group could enhance such activity if tested.
- Analytical Data : ESI-MS and elemental analysis (e.g., C, H, N percentages) for analogs () provide benchmarks for characterizing the target compound’s purity and structure.
Biological Activity
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C10H15ClN2·HCl
- Molecular Weight : 235.15 g/mol
The compound features a diethylamine moiety attached to a chlorinated phenyl ring at the 2-amino position. This structure suggests potential for various biological interactions, particularly in the modulation of signaling pathways.
Protein Kinase B Inhibition
Research indicates that this compound exhibits notable activity as a protein kinase B (PKB) inhibitor . PKB plays a critical role in cell survival and proliferation, making this compound a candidate for cancer therapy. Inhibition of PKB can lead to apoptosis in cancer cells, thus providing a mechanism for potential therapeutic intervention in malignancies .
Antimicrobial Properties
The compound has also shown inhibitory effects on various algal species , suggesting applications in environmental science, particularly in controlling harmful algal blooms . Its structural characteristics may contribute to its ability to disrupt cellular processes in these organisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in signaling pathways. The amino group allows for nucleophilic attacks, while the chlorophenyl moiety can undergo electrophilic aromatic substitution, facilitating various biochemical interactions .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals differences in biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-amino-4-chlorophenyl)-N,N-dimethylamine hydrochloride | Dimethyl instead of diethyl group | Potentially different pharmacokinetics |
| 2-Chloro-N,N-diethylethanamine hydrochloride | Ethanolamine derivative | Different target specificity |
| 2-(4-Chlorophenylthio)triethylamine | Triethylamine structure | Distinct mechanism of action |
These compounds differ primarily in their amine groups and substituents on the phenyl ring, which can significantly affect their biological activity and applications .
Case Studies and Research Findings
- Cancer Therapy : A study highlighted the role of this compound as a PKB inhibitor, demonstrating its potential to induce apoptosis in cancer cell lines. The compound's efficacy was compared with established PKB inhibitors, showing promising results .
- Environmental Applications : In environmental studies, the compound was tested against several algal species, revealing significant inhibitory effects that could be leveraged for controlling algal blooms in aquatic ecosystems .
- Structure-Activity Relationship (SAR) : Systematic modifications of the compound have been explored to optimize its biological activity. Variations in the side chains and functional groups have been shown to influence both potency and selectivity against target proteins .
Q & A
Q. What are the established synthetic routes for N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4-chloroaniline with diethylamine in the presence of a coupling agent (e.g., EDC/HCl) under anhydrous conditions. Critical parameters include:
- Temperature control : Excess heat may lead to dechlorination or amine oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but require rigorous drying to avoid hydrolysis .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.5 in 9:1 CH₂Cl₂/MeOH) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
Methodological Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 5.2–5.5 ppm, broad), and diethylamine CH₃/CH₂ (δ 1.1–1.3 and 3.3–3.5 ppm). Ambiguities in splitting patterns due to rotational isomerism can be resolved using variable-temperature NMR .
- Mass spectrometry (ESI-MS) : Look for [M+H]+ at m/z 257.1 (calc. 257.1). Isotopic peaks (Cl: 3:1 ratio at M+2) confirm molecular identity .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN). Retention time (~8.2 min) and peak symmetry indicate purity; tailing suggests residual amines requiring ion-pairing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., N-alkylation vs. N-arylation)?
Methodological Answer:
- Design of Experiments (DoE) : Vary catalyst load (e.g., Pd(OAc)₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. DMSO) to map selectivity. Use response surface methodology to identify optimal conditions .
- In-situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., imine vs. amide byproducts). Adjust stoichiometry dynamically if aryl halide consumption deviates from theoretical .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways. Higher activation energy for N-alkylation suggests lower temperatures favor desired N-arylation .
Q. What strategies resolve contradictions in reported solubility or stability data across experimental conditions?
Methodological Answer:
- Controlled solubility studies : Use a standardized shake-flask method (pH 1–14 buffers, 25°C). For example, conflicting solubility in water (reported 1.2–3.8 mg/mL) may arise from pH-dependent protonation (pKa ~4.8 for the amine). Confirm via UV-Vis at λmax 280 nm .
- Stability profiling : Accelerated degradation studies (40°C/75% RH, 30 days) with HPLC-MS identify degradation products (e.g., hydrolyzed chloroaniline). Use Arrhenius modeling to extrapolate shelf life .
- Inter-laboratory validation : Share samples with independent labs using identical protocols (e.g., ICH Q2 guidelines) to isolate methodological variability .
Q. How can computational approaches predict the compound’s interactions with biological targets or materials?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into homology-modeled receptors (e.g., serotonin transporters). Prioritize binding poses with ΔG < −7 kcal/mol and hydrogen bonds to conserved residues (e.g., Asp98) .
- MD simulations (GROMACS) : Simulate lipid bilayer permeation (POPC membrane, 100 ns). Analyze free-energy profiles (umbrella sampling) to predict BBB penetration .
- QSAR modeling : Train models on PubChem bioassay data (AID 1259401) to correlate substituent effects (e.g., Cl position) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
